molecular formula C9H8N2O B13030578 7-Methyl-1,6-naphthyridin-2(1H)-one

7-Methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B13030578
M. Wt: 160.17 g/mol
InChI Key: LFSHHNUHCXOXJV-UHFFFAOYSA-N
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Description

7-Methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of 2-aminonicotinic acid derivatives: This method involves the reaction of 2-aminonicotinic acid with methylating agents under acidic or basic conditions.

    Condensation reactions: Condensation of 2-aminonicotinic acid with aldehydes or ketones followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes:

    Batch reactors: Using batch reactors to control reaction conditions and yield.

    Continuous flow reactors: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups on the naphthyridine ring.

    Reduction: Reduction reactions can be used to reduce nitro groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-2(1H)-one: The parent compound without the methyl group.

    7-Ethyl-1,6-naphthyridin-2(1H)-one: An ethyl derivative with similar properties.

    7-Phenyl-1,6-naphthyridin-2(1H)-one: A phenyl derivative with potential differences in biological activity.

Uniqueness

7-Methyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O/c1-6-4-8-7(5-10-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12)

InChI Key

LFSHHNUHCXOXJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C=N1

Origin of Product

United States

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